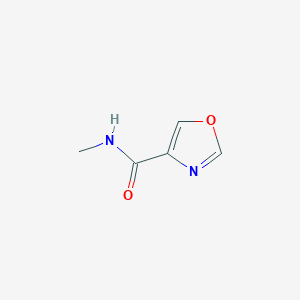
N-Methyl-4-oxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-oxazolecarboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-4-oxazolecarboxamide can be synthesized through several methods. One common approach involves the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method typically involves the reaction of TosMIC with aldehydes or ketones under basic conditions to form the oxazole ring .
Industrial Production Methods
Industrial production of oxazole-4-carboxylic acid methylamide often involves the use of scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives with high yields and reusability . These catalysts offer advantages such as easy separation from reaction mixtures and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-oxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole-4-carboxylic acid.
Reduction: Reduction reactions can convert oxazole-4-carboxylic acid methylamide to its corresponding alcohol derivative.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed reactions with aryl halides are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole-4-carboxylic acid, oxazole-4-carboxylic acid alcohol derivatives, and various substituted oxazole derivatives .
Applications De Recherche Scientifique
N-Methyl-4-oxazolecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of oxazole-4-carboxylic acid methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows for binding to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole-4-carboxylic acid: Similar in structure but lacks the methylamide group.
Oxazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
Isoxazole derivatives: Contain a similar five-membered ring but with different positioning of nitrogen and oxygen atoms.
Uniqueness
N-Methyl-4-oxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamide group enhances its solubility and reactivity compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
N-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-6-5(8)4-2-9-3-7-4/h2-3H,1H3,(H,6,8) |
Clé InChI |
DMAXGRXCIOFHGT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=COC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















